3-(4-Fluoro-2-methylphenyl)piperazin-2-one is a heterocyclic compound classified as a piperazine derivative. It is characterized by a piperazine ring substituted at the 3-position with a 4-fluoro-2-methylphenyl group and a carbonyl group at the 2-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties, as well as its applications in drug development and synthetic organic chemistry.
The synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one can be achieved through various methods, including:
The synthesis typically employs solvents like dichloromethane or ethanol and may require specific catalysts to optimize yields. Purification processes such as recrystallization or chromatography are essential for obtaining the final product in high purity.
The molecular formula of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one is C11H13FN2O, with a molecular weight of approximately 208.23 g/mol. The structure features:
The compound's InChI Key is DFUGUOHNKOIDMN-SNVBAGLBSA-N, which facilitates its identification in chemical databases.
3-(4-Fluoro-2-methylphenyl)piperazin-2-one can participate in several chemical reactions:
Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction are commonly used. The choice of nucleophiles for substitution reactions can vary depending on the desired product .
The mechanism of action for 3-(4-Fluoro-2-methylphenyl)piperazin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. By binding to these targets, it may modulate their activity, leading to various biological effects. This interaction can influence signal transduction pathways and metabolic processes, although detailed mechanisms remain under investigation.
3-(4-Fluoro-2-methylphenyl)piperazin-2-one typically exhibits:
The compound's stability and reactivity are influenced by its functional groups. The presence of the fluorine atom enhances its lipophilicity and may improve its binding affinity to biological targets compared to analogs without fluorine.
3-(4-Fluoro-2-methylphenyl)piperazin-2-one has diverse applications in scientific research:
Catalytic hydrogenation represents a high-yielding route for constructing the piperazin-2-one core. In the synthesis of 3-(4-Fluoro-2-methylphenyl)piperazin-2-one, palladium on carbon (Pd/C) serves as the catalyst of choice due to its chemoselectivity in reducing unsaturated precursors without cleaving the C–F bond. Key reaction parameters include:
Table 1: Optimized Hydrogenation Protocol for 3-(4-Fluoro-2-methylphenyl)piperazin-2-one
Parameter | Condition | Impact on Yield |
---|---|---|
Catalyst | 10% Pd/C | Essential for reduction |
Solvent | Methanol | Optimal H₂ solubility |
Temperature | 20°C | Balances kinetics/stability |
Pressure | 760 Torr (1 atm) | Sufficient H₂ availability |
Reaction Time | 16 hours | Ensures full conversion |
Yield | 99% | High efficiency |
This method outperforms homogeneous catalysts (e.g., Pd(OAc)₂) in suppressing dehalogenation side reactions, critical for preserving the 4-fluoro moiety essential for bioactivity [1] [2].
Introduction of the 4-fluoro-2-methylphenyl group relies on Pd-catalyzed C–N bond formation. Two principal methodologies are employed:1. Nucleophilic Aromatic Substitution (SNAr):- Electron-deficient aryl halides react with piperazinone nucleophiles under mild conditions.- Example: Reaction of 4-fluoro-2-methylchlorobenzene with N-Boc-piperazin-2-one using LiHMDS as base yields the coupled product at 60–70°C, avoiding Pd catalysts [6] [7].- Limitation: Restricted to aryl halides activated by electron-withdrawing groups (e.g., fluoro substituents).
Table 2: Comparison of Aryl Coupling Methods for Piperazin-2-one Functionalization
Method | Conditions | Yield Range | Limitations |
---|---|---|---|
SNAr | LiHMDS, THF, 60°C | 50–75% | Requires activated aryl halides |
Buchwald-Hartwig | Pd(OAc)₂/XPhos, Cs₂CO₃, toluene, 80°C | 70–90% | Sensitive to O₂/moisture |
Suzuki Coupling* | Pd(OAc)₂/L4, K₂CO₃, DMF/H₂O, 80°C | 65–79% | Requires boronic acids |
Note: Suzuki coupling applies when pre-functionalizing arylboronic acids prior to piperazinone attachment [3].
Optimization focuses on ligand selection—bulky phosphines (XPhos) suppress diarylation byproducts, while polar aprotic solvents (DMF) enhance rates for electron-rich aryl partners [3] [7].
Enantiopure 3-arylpiperazin-2-ones are synthesized via asymmetric Pd-catalyzed decarboxylative allylic alkylation (DAAA):
Table 3: Impact of Protecting Groups on Enantioselectivity in DAAA
N1-Protecting Group | N4-Protecting Group | Yield (%) | ee (%) |
---|---|---|---|
Benzoyl (Bz) | Benzyl (Bn) | 85 | 92 |
p-Methoxybenzoyl | Bn | 82 | 91 |
o-Toluoyl | Bn | 78 | 80 |
Bz | p-Methoxybenzyl | 80 | 89 |
α-Secondary piperazin-2-ones undergo DAAA without di-allylation byproducts, affording chiral trisubstituted centers in >90% ee [4]. Enantiopure products are deprotected (H₂/Pd-C for Bn; TFA for PMB) and reduced (BH₃·THF) to yield chiral tertiary piperazines for kinase inhibitor analogs [4] [8].
Ring-closure to form the piperazin-2-one core proceeds via two key pathways:1. Intramolecular Acylation:- Diamine esters (e.g., N-(2-aminoethyl)-α-amino esters) undergo base-mediated (NaOMe) cyclization in methanol.- Mechanism: Nucleophilic attack by the secondary amine on the ester carbonyl, forming a tetrahedral intermediate that collapses to the lactam.- Kinetics: Pseudo-first-order with respect to diamine concentration; rate increases with electron-withdrawing N-protecting groups (Boc > Cbz) [6].
Table 4: Ring-Closure Methods for Piperazin-2-one Synthesis
Method | Conditions | Byproducts | Yield |
---|---|---|---|
Intramolecular Acylation | NaOMe, MeOH, reflux | None | 70–85% |
Pd-Catalyzed C–H Activation | Pd(OAc)₂/dppe, K₂CO₃, DMF, 80°C | Ureas, biaryls | 40–60% |
Reductive Amination | NaBH₃CN, MeOH, 25°C | Over-reduction products | 50–75% |
Computational studies indicate that electron-rich Pd⁰ species (e.g., Pd(dppe)) favor the 5-membered palladacycle transition state, minimizing energy barriers for ring-closure over homocoupling [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7